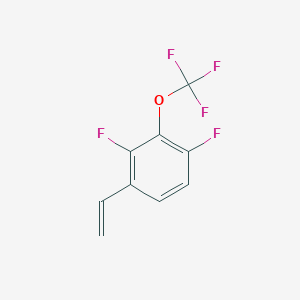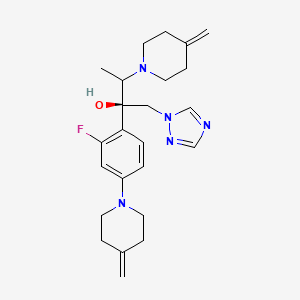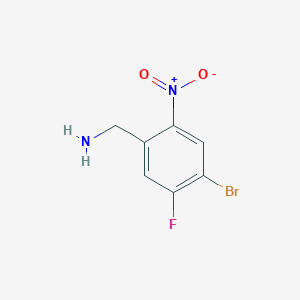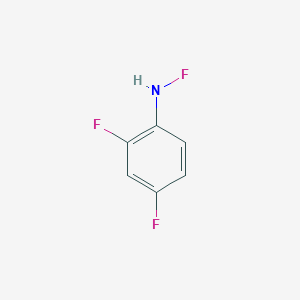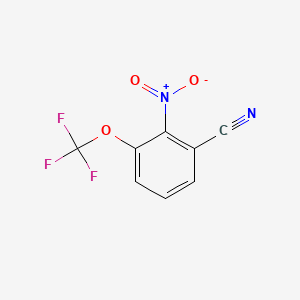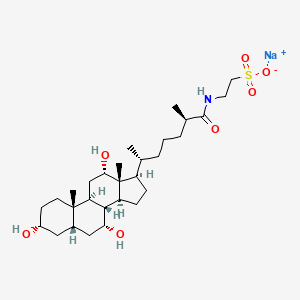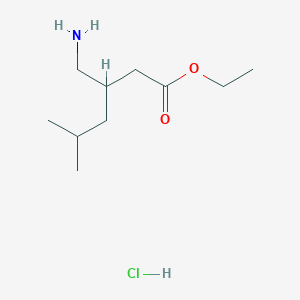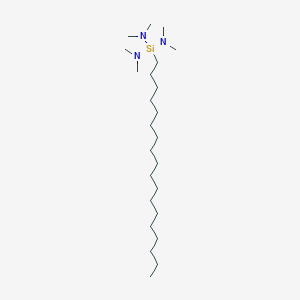
2-Bromoaniline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a deuterated form of 2-Bromoaniline, where four hydrogen atoms are replaced by deuterium. This compound is widely used in scientific research and organic synthesis due to its unique properties.
Méthodes De Préparation
2-Bromoaniline-d4 can be synthesized by the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic reagent and reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through the formation of a bromonium ion, followed by an elimination step and a substitution step.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: Common reagents include bromine, hydrobromic acid, and cuprous bromide. Major products formed from these reactions include various substituted anilines and brominated compounds.
Applications De Recherche Scientifique
2-Bromoaniline-d4 is widely used in scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Catalysis: It serves as a catalyst in organic transformations, aiding in the development of new synthetic methods.
Biological Research: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It is also used to study the biochemical and physiological effects of bromoanilines and their derivatives.
Mécanisme D'action
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. This mechanism allows it to participate in various organic transformations and syntheses.
Comparaison Avec Des Composés Similaires
2-Bromoaniline-d4 can be compared with other similar compounds, such as:
2-Bromoaniline: The non-deuterated form, widely used in similar applications.
3-Bromoaniline: Another isomer with the bromine atom in the meta position.
4-Bromoaniline: An isomer with the bromine atom in the para position.
2-Iodoaniline: A similar compound with iodine instead of bromine.
2-Fluoroaniline: A compound with fluorine instead of bromine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing and studying reaction mechanisms.
Propriétés
Formule moléculaire |
C6H6BrN |
|---|---|
Poids moléculaire |
176.05 g/mol |
Nom IUPAC |
2-bromo-3,4,5,6-tetradeuterioaniline |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
Clé InChI |
AOPBDRUWRLBSDB-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])N)Br)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


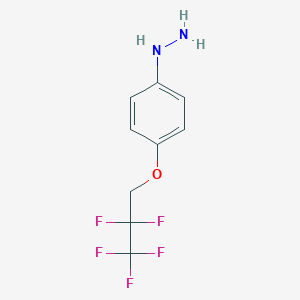
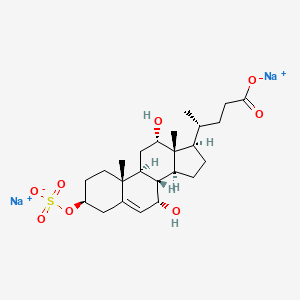
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
